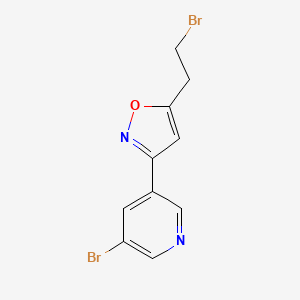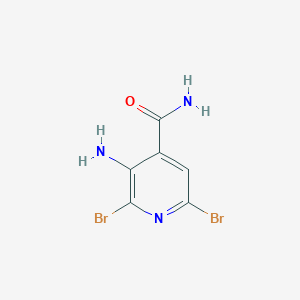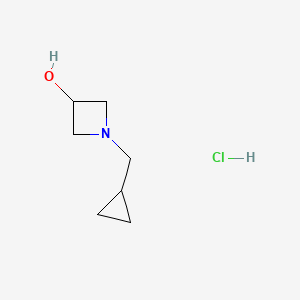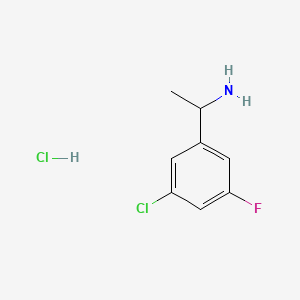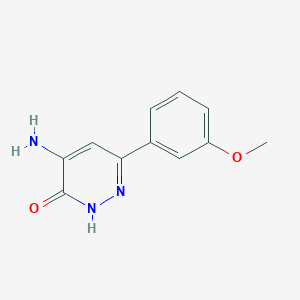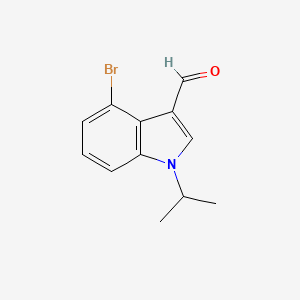
4-bromo-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
“4-bromo-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12BrNO . It is a derivative of 1H-Indole-3-carboxaldehyde, which is a key intermediate for the preparation of biologically active compounds and indole alkaloids .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including “4-bromo-1-isopropyl-1H-indole-3-carbaldehyde”, are important precursors for the synthesis of diverse heterocyclic derivatives. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application : 1H-Indole-3-Carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions .
- Method : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Biologically Active Compounds
- Field : Medicinal and Pharmaceutical Chemistry
- Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Inhibition of GSK-3
- Field : Biochemistry
- Application : 4-Bromoindole is a potential inhibitor of GSK-3 .
- Method : It is used as pharmaceutical intermediates .
- Results : The specific outcomes of this application are not mentioned in the source .
Antifungal Properties
- Field : Biochemistry
- Application : Indole-3-carbaldehyde has antifungal properties and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific outcomes of this application are not mentioned in the source .
Synthesis of Azepinoindoles and Spiroindolines
- Field : Organic Chemistry
- Application : 4-Bromo-1H-indole-3-carbaldehyde has been explored as a key building block for a post-Ugi assembly of azepinoindoles and spiroindolines .
- Method : The corresponding Ugi adducts were successfully employed in palladium-catalyzed reductive Heck cyclization producing a range of azepinoindoles .
- Results : The specific outcomes of this application are not mentioned in the source .
Synthesis of Imidazole Containing Compounds
- Field : Medicinal and Pharmaceutical Chemistry
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific outcomes of this application are not mentioned in the source .
Antifungal Properties
- Field : Biochemistry
- Application : Indole-3-carbaldehyde has antifungal properties and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific outcomes of this application are not mentioned in the source .
Synthesis of Azepinoindoles and Spiroindolines
- Field : Organic Chemistry
- Application : 4-Bromo-1H-indole-3-carbaldehyde has been explored as a key building block for a post-Ugi assembly of azepinoindoles and spiroindolines .
- Method : The corresponding Ugi adducts were successfully employed in palladium-catalyzed reductive Heck cyclization producing a range of azepinoindoles .
- Results : The specific outcomes of this application are not mentioned in the source .
Synthesis of Imidazole Containing Compounds
- Field : Medicinal and Pharmaceutical Chemistry
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific outcomes of this application are not mentioned in the source .
properties
IUPAC Name |
4-bromo-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJOEGFZFFFMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219609 | |
| Record name | 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-1H-indole-3-carbaldehyde | |
CAS RN |
1350760-29-0 | |
| Record name | 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


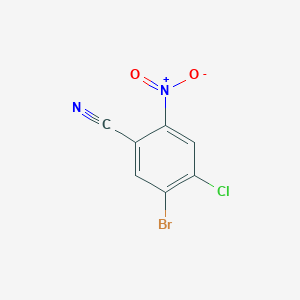
![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)
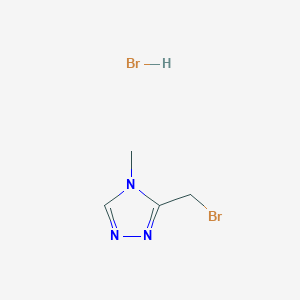
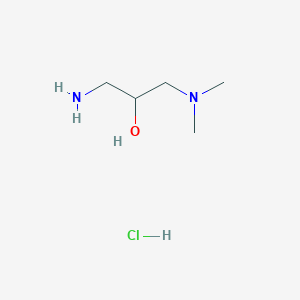
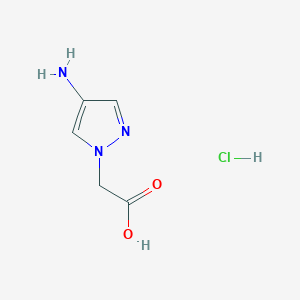
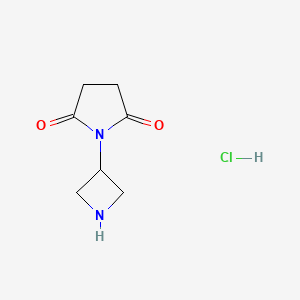
![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)
